Acetic acid;4-but-2-enylnaphthalene-1,2-diol
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Overview
Description
Acetic acid;4-but-2-enylnaphthalene-1,2-diol is a complex organic compound that features both an acetic acid moiety and a naphthalene ring system with hydroxyl and butenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-2-enylnaphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the following steps:
Naphthalene Functionalization: The naphthalene ring is first functionalized to introduce hydroxyl groups at the 1 and 2 positions.
Butenyl Group Introduction: The butenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an appropriate butenyl halide reacts with the naphthalene derivative in the presence of a Lewis acid catalyst.
Acetic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-but-2-enylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Lewis acids (e.g., AlCl3), halogenating agents (e.g., Br2)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Dihydro derivatives
Substitution: Halogenated naphthalenes, alkylated naphthalenes
Scientific Research Applications
Acetic acid;4-but-2-enylnaphthalene-1,2-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-but-2-enylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function . Additionally, the butenyl group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;4-but-2-enylnaphthalene-1,2-diol: Unique due to the presence of both hydroxyl and butenyl groups on the naphthalene ring.
Naphthalene-1,2-diol: Lacks the butenyl group, resulting in different chemical and biological properties.
4-but-2-enylnaphthalene:
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89510-16-7 |
---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
acetic acid;4-but-2-enylnaphthalene-1,2-diol |
InChI |
InChI=1S/C14H14O2.2C2H4O2/c1-2-3-6-10-9-13(15)14(16)12-8-5-4-7-11(10)12;2*1-2(3)4/h2-5,7-9,15-16H,6H2,1H3;2*1H3,(H,3,4) |
InChI Key |
OKKSXUKJZHLHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=CC(=C(C2=CC=CC=C21)O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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